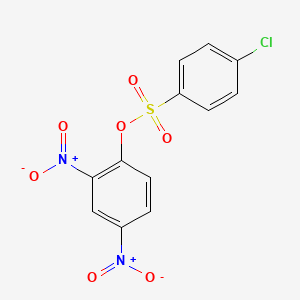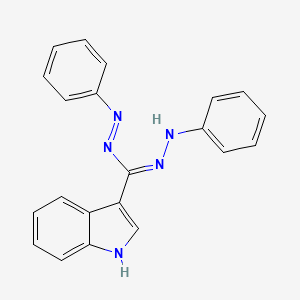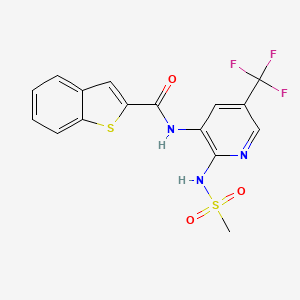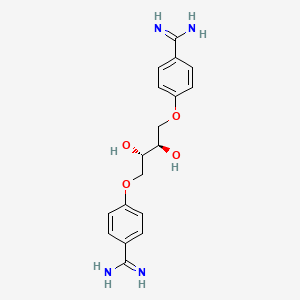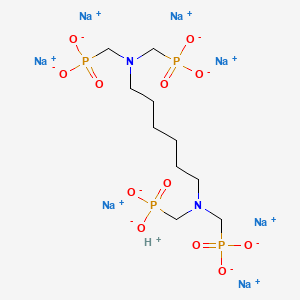
Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a complex chemical compound with the molecular formula C10H28N2O12P4.7Na. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves the reaction of hexane-1,6-diamine with phosphonic acid derivatives. The process typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a variety of substituted phosphonates .
Applications De Recherche Scientifique
Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of other complex compounds.
Biology: The compound is studied for its potential use in biological systems, including as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases involving abnormal calcium metabolism.
Industry: It is used in various industrial processes, including water treatment and as a corrosion inhibitor
Mécanisme D'action
The mechanism of action of Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to bind to metal ions and other molecules. This binding can inhibit the activity of certain enzymes and alter the behavior of biological systems. The compound’s molecular targets and pathways are still under investigation, but it is known to interact with calcium and other metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptapotassium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate: Similar in structure but with potassium ions instead of sodium.
Other phosphonate derivatives: Compounds with similar phosphonate groups but different organic backbones.
Uniqueness
Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its specific structure, which allows it to interact with a wide range of metal ions and molecules. This makes it particularly valuable in applications requiring strong chelation and inhibition properties.
Propriétés
Numéro CAS |
94023-17-3 |
|---|---|
Formule moléculaire |
C10H21N2Na7O12P4 |
Poids moléculaire |
646.10 g/mol |
Nom IUPAC |
heptasodium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |
InChI |
InChI=1S/C10H28N2O12P4.7Na/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;/q;7*+1/p-7 |
Clé InChI |
GNCBVFPCLZAXKX-UHFFFAOYSA-G |
SMILES canonique |
[H+].C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


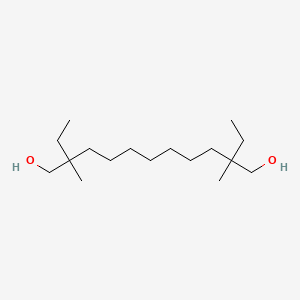

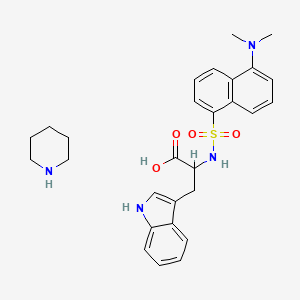

![1-ethenylpyrrolidin-2-one;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12697478.png)

